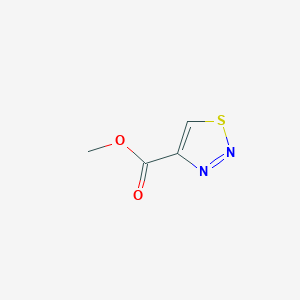

Methyl 1,2,3-thiadiazole-4-carboxylate

Vue d'ensemble

Description

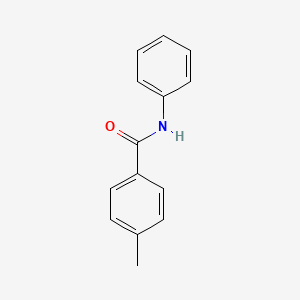

“Methyl 1,2,3-thiadiazole-4-carboxylate” is a bioactive nitrogen-containing heterocycle .

Synthesis Analysis

Ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate were synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The study of the behavior of substituted ethyl pyruvate hydrazones in the Hurd–Mori and Vilsmeier–Haack reactions made it possible to obtain ethyl 1,2,3-thiadiazole-4-carboxylate .Molecular Structure Analysis

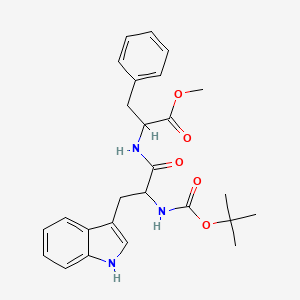

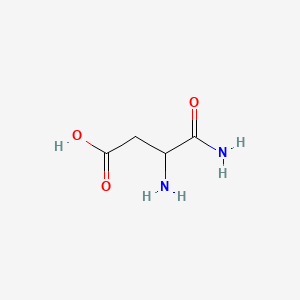

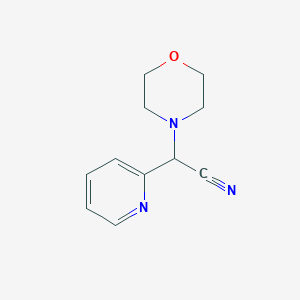

The molecular structure of “Methyl 1,2,3-thiadiazole-4-carboxylate” is represented by the linear formula C4H4N2O2S . The InChI code is 1S/C4H4N2O2S/c1-8-4(7)3-2-9-6-5-3/h2H,1H3 .Chemical Reactions Analysis

The behavior of substituted ethyl pyruvate hydrazones in the Hurd–Mori and Vilsmeier–Haack reactions led to the formation of ethyl 1,2,3-thiadiazole-4-carboxylate .Physical And Chemical Properties Analysis

“Methyl 1,2,3-thiadiazole-4-carboxylate” has a molecular weight of 144.15 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Methyl 1,2,3-thiadiazole-4-carboxylate has been synthesized using the Hurd-Mori reaction, demonstrating its potential in forming tricyclic annelated 1,2,3-thiadiazoles. This synthesis process offers insights into chemical reactions and mechanisms involved in the aromatization step with thionyl chloride (Stanetty, Kremslehner, & Müllner, 1996).

- A study on the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with various bases has revealed the potential for forming different chemical derivatives, enhancing understanding of its chemical reactivity and potential applications (Remizov, Pevzner, & Petrov, 2019).

Biological and Pharmacological Activity

- Research has shown that organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates exhibit significant fungicidal activity against various fungi, indicating their potential as effective fungicides (Wang, Guo, Zhang, Ma, Song, & Fan, 2010).

- Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have shown promising antimicrobial activity, particularly against Gram-positive bacteria. This suggests their potential application in addressing bacterial infections (Paruch et al., 2021).

- Synthesized 5-methyl-1,2,3-thiadiazoles, through the Ugi reaction, demonstrated broad-spectrum activities against fungi and potential antivirus activities. This highlights the versatility of thiadiazoles in pesticide development (Zheng et al., 2010).

Potential Antiviral Applications

- A study synthesized novel thiadiazole derivatives and evaluated them against COVID-19 main protease, revealing good docking scores and suggesting potential antiviral applications (Rashdan et al., 2021).

Experimental and Theoretical Studies

- An in-depth experimental and theoretical study on 4-methylthiadiazole-5-carboxylic acid provided insights into its electronic structure, spectral features, hydrogen bonding, and solvent effects. This contributes to a better understanding of its physical and chemical properties (Singh et al., 2019).

Safety And Hazards

The safety data sheet for “Methyl 1,2,3-thiadiazole-4-carboxylate” suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing, as well as ingestion and inhalation .

Orientations Futures

The 1,2,3-thiadiazole moiety is of great interest for researchers due to its versatile and wide array of biological activities in the field of medicine, pharmacology, and pharmaceutics . Therefore, future research may focus on exploring 1,2,3-thiadiazole structural motifs for future therapeutic agents .

Propriétés

IUPAC Name |

methyl thiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-9-6-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPSHAIKHFOJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327385 | |

| Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3-thiadiazole-4-carboxylate | |

CAS RN |

3989-35-3 | |

| Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one](/img/structure/B1595162.png)

![1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine](/img/structure/B1595170.png)